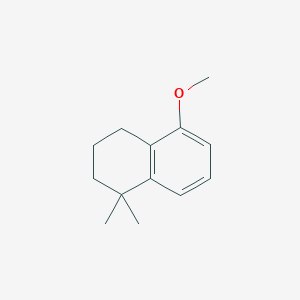
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound . It is a constituent of petroleum and coal tar . It is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
Molecular Structure Analysis
This compound contains a total of 33 bonds; 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
5-MeO-DMT has been studied extensively in the field of scientific research and has been found to have a wide range of applications. It has been used to study the effects of psychedelics on the brain, for the treatment of depression and anxiety, and for the investigation of the role of serotonin in the brain. It has also been used in the study of the effects of hallucinogenic drugs on behavior, cognition, and perception.
Mecanismo De Acción
Target of Action
The primary targets of 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. This compound is structurally similar to indole derivatives , which are known to bind with high affinity to multiple receptors . .
Mode of Action
Based on its structural similarity to indole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Its molecular weight of 19028 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound. Based on its structural similarity to indole derivatives , it may have a wide range of biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-MeO-DMT in laboratory experiments has several advantages. It is a relatively safe compound and can be synthesized in a laboratory setting using a variety of methods. It is also a powerful tool for studying the effects of psychedelics on the brain and behavior, as well as for exploring the role of serotonin in the brain. However, there are some limitations to the use of 5-MeO-DMT in laboratory experiments. It is a powerful compound and can produce strong psychoactive effects, which can be dangerous if not properly managed. It is also a Schedule I substance in the United States, which means that it is illegal to possess or use it without a license.
Direcciones Futuras
As research into 5-MeO-DMT continues, there are many potential future directions. One possible direction is to study the effects of 5-MeO-DMT on other neurotransmitter systems, such as the GABAergic and cholinergic systems. Another potential direction is to investigate the potential therapeutic applications of 5-MeO-DMT, such as for the treatment of depression, anxiety, and addiction. A third potential direction is to explore the use of 5-MeO-DMT in combination with other compounds, such as psilocybin and ayahuasca, in order to study the effects of these compounds on the brain and behavior. Finally, research into the long-term effects of 5-MeO-DMT could provide valuable insight into the safety and efficacy of this compound.
Safety and Hazards
While specific safety and hazard information for 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is not available, similar compounds like 1,2,3,4-Tetrahydronaphthalene are flammable with a risk of ignition. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated .
Propiedades
IUPAC Name |
8-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(2)9-5-6-10-11(13)7-4-8-12(10)14-3/h4,7-8H,5-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNVZUXCGXPSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294847 | |
| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33214-70-9 | |
| Record name | 33214-70-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)
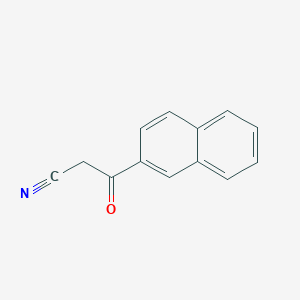

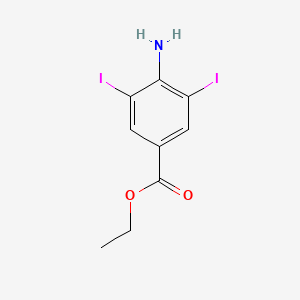
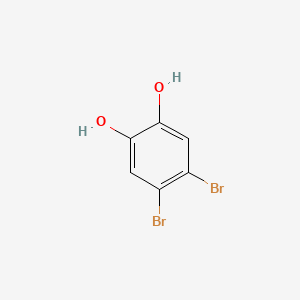
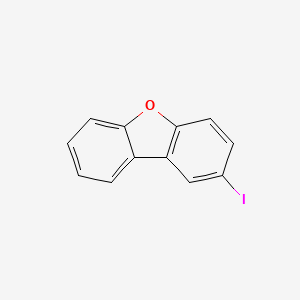
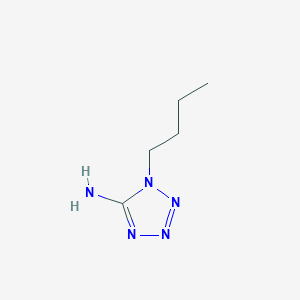
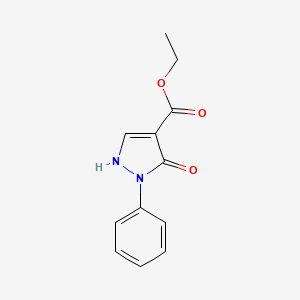
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)


![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)